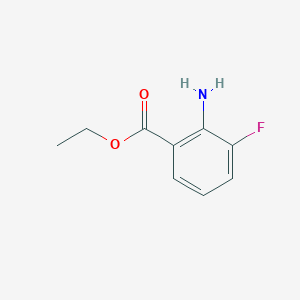

Ethyl 2-amino-3-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

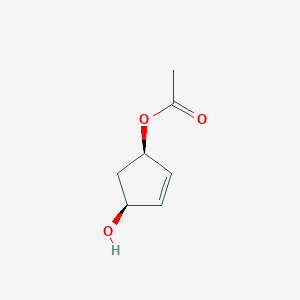

Ethyl 2-amino-3-fluorobenzoate, also known as EAFB, is a chemical compound used in scientific research and laboratory experiments. It is a colorless, odorless, crystalline solid with a melting point of 103-105°C and a boiling point of 200-202°C. It is soluble in most organic solvents and has a low toxicity profile. EAFB is an important compound used in various scientific applications including synthesis, drug design, and biochemistry.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on metal(II) 2-fluorobenzoate complexes with various N-donor ligands emphasizes the significance of detailed structural evaluations in reaching target molecules by identifying factors affecting the structure. This study contributes to the understanding of how similar compounds, like ethyl 2-amino-3-fluorobenzoate, might interact with metals, potentially useful in materials science and catalysis (Öztürkkan & Necefoğlu, 2022).

Antioxidant Capacity Assays

The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, highlights the complex reaction pathways of antioxidants, which could be relevant for ethyl 2-amino-3-fluorobenzoate if it possesses antioxidant properties. Understanding these pathways is crucial for evaluating antioxidant capacity and could inform the development of new antioxidant compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Luminescent Micelles for Sensing Applications

Luminescent micelles, used as probes for sensing toxic and hazardous materials, highlight the potential for ethyl 2-amino-3-fluorobenzoate to contribute to the development of new sensing materials. Its structure could be relevant for creating luminescent tags, offering insights into designing smart nanomaterials for forensic and environmental monitoring applications (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Electrochemical Technology with Room-Temperature Ionic Liquids

The advancement in electrochemical technologies using room-temperature ionic liquids, such as those based on haloaluminate, suggests a context in which ethyl 2-amino-3-fluorobenzoate could be explored for applications in electroplating and energy storage. This research underlines the growing interest in such ionic compounds for their unique electrochemical properties and their potential environmental benefits (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-amino-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOQULTCQLTGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)